Lipophilicity Gradient: XLogP3=2.2 Places the Target Between Mono-Chloro and Unsubstituted Analogs
The target compound 2-(2-chloro-6-fluorobenzylthio)ethylamine exhibits a computed XLogP3 of 2.2, positioning it higher than the 2-fluoro analog (XLogP3=1.7), higher than the unsubstituted benzyl parent (XLogP3=1.4), and slightly above the 2-chloro analog (XLogP3=2.0) [1]. This incremental lipophilicity difference of +0.2 log units versus the mono-chloro compound and +0.8 versus the unsubstituted parent is consistent with the additive contribution of the 6-fluoro substituent. Lipophilicity is a critical determinant of membrane permeability, protein binding, and metabolic stability in drug discovery programs [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed) |
|---|---|
| Target Compound Data | 2.2 (PubChem XLogP3 3.0) |
| Comparator Or Baseline | 2-Chloro analog=2.0; 2-Fluoro analog=1.7; Unsubstituted parent=1.4; all PubChem XLogP3 3.0 |
| Quantified Difference | +0.2 vs. 2-chloro analog; +0.5 vs. 2-fluoro analog; +0.8 vs. unsubstituted parent |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20/2025.04.14) |
Why This Matters
A 0.2–0.8 log unit increase in XLogP3 directly impacts membrane permeability predictions and guides selection of the appropriate building block for CNS-penetrant versus peripherally restricted drug candidates.
- [1] PubChem Compound Summary for CID 2736553 (target, XLogP3=2.2), CID 234909 (2-Cl analog, XLogP3=2.0), CID 4962213 (2-F analog, XLogP3=1.7), CID 31198 (unsubstituted, XLogP3=1.4). National Center for Biotechnology Information. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. Review establishing the critical role of logP/logD in compound selection. View Source
